Benzo(b)fluoranthene

Catalog No.
S602991
CAS No.
205-99-2
M.F
C20H12
M. Wt
252.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzo(b)fluoranthene

CAS Number

205-99-2

Product Name

Benzo(b)fluoranthene

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

Molecular Formula

C20H12

Molecular Weight

252.3 g/mol

InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H

InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

Solubility

less than 1 mg/mL at 66° F (NTP, 1992)
5.94e-09 M
In water, 0.0015 mg/L, temperature not specified
In water, 0.0012 mg/L, temperature not specified
Miscible with benzene
Slightly soluble in acetone
Solubility in water: none

Synonyms

2,3-Benzfluoranthene; 3,4-Benz[e]acephenanthrylene; 3,4-Benzfluoranthene; 3,4-Benzofluoranthene; Benzo[b]fluoranthene; Benzo[e]fluoranthene; NSC 89265

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1

Carcinogenesis Research:

BbF is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC) []. This classification indicates "probable carcinogenicity to humans" based on sufficient evidence in experimental animals and limited evidence in humans []. Researchers utilize BbF to study various aspects of carcinogenesis, including:

  • Mechanisms of Carcinogenesis: BbF serves as a model compound to investigate the complex pathways involved in cancer development. Scientists use BbF to understand how exposure to PAHs can lead to DNA damage, mutations, and ultimately, cancer initiation and progression [].
  • Biomarker discovery: BbF exposure can induce specific changes in gene expression and protein levels. Researchers utilize BbF to identify potential biomarkers that could be used for early detection and monitoring of PAH-associated cancers [].

Environmental Monitoring and Risk Assessment:

The presence of BbF in environmental samples can indicate potential contamination from various sources like industrial processes, burning of fossil fuels, and tobacco smoke. By analyzing environmental samples for BbF, researchers can:

  • Assess environmental contamination: BbF serves as a marker for overall PAH contamination in environmental matrices like soil, water, and air [].
  • Evaluate potential health risks: The presence and concentration of BbF in the environment can be used to estimate the potential health risks associated with exposure to PAHs for the surrounding population [].

Toxicological Studies:

BbF is employed in toxicological studies to understand the adverse effects of PAH exposure on various biological systems. Researchers use BbF to investigate:

  • Cellular and molecular mechanisms of toxicity: BbF exposure can lead to various cellular and molecular responses, including oxidative stress, DNA damage, and disruption of cellular signaling pathways. Researchers employ BbF to understand these mechanisms and identify potential therapeutic targets [].
  • Developmental and reproductive toxicity: Studies explore the potential impact of BbF exposure on fetal development and reproductive health.

Benzo(b)fluoranthene is a polycyclic aromatic hydrocarbon characterized by its complex structure, consisting of five fused benzene rings. Its molecular formula is C20H12C_{20}H_{12}, and it is classified under the International Chemical Safety Card with the CAS number 205-99-2. This compound is typically a solid at room temperature and exhibits very low volatility and solubility in water, making it persistent in the environment once released . Benzo(b)fluoranthene is primarily produced through the incomplete combustion of organic materials, such as fossil fuels, tobacco, and wood .

The primary mechanism of action of benzo(b)fluoranthene is related to its carcinogenic properties. It is believed to exert its carcinogenic effects through several pathways:

  • DNA adduct formation: Benzo(b)fluoranthene can be metabolically activated by enzymes in the body to form reactive intermediates. These intermediates can bind to DNA, forming DNA adducts that can lead to mutations and potentially cancer initiation [].
  • Disruption of cell signaling pathways: Benzo(b)fluoranthene can interact with cellular signaling pathways, leading to uncontrolled cell growth and proliferation, a hallmark of cancer [].

Benzo(b)fluoranthene is a hazardous compound with several safety concerns:

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified benzo(b)fluoranthene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans [].
  • Mutagenicity: Benzo(b)fluoranthene may cause genetic mutations, potentially leading to various health problems [].
  • Environmental hazard: Due to its persistence and bioaccumulation potential, benzo(b)fluoranthene can pose a threat to aquatic ecosystems [].

Benzo(b)fluoranthene has been identified as a probable human carcinogen based on animal studies that demonstrated tumor formation following various routes of exposure, including skin contact and injection . It is also associated with mutagenic effects, indicating potential genetic damage upon exposure. The compound has been shown to accumulate in aquatic organisms, raising concerns about its impact on food chains and human health through dietary intake of contaminated fish .

The synthesis of benzo(b)fluoranthene can be achieved through several methods, primarily involving the pyrolysis of organic materials. Common laboratory methods include:

  • Pyrolysis of Organic Compounds: Heating organic materials in the absence of oxygen leads to the formation of various polycyclic aromatic hydrocarbons, including benzo(b)fluoranthene.
  • Chemical Synthesis: Laboratory synthesis can also be accomplished through multi-step organic reactions involving aromatic compounds and specific reagents that facilitate ring closure and fusion processes .

While benzo(b)fluoranthene has limited direct applications due to its toxicity and environmental persistence, it serves as a reagent in biochemical research, particularly in studies related to cancer biology and toxicology. It is often found mixed with other polycyclic aromatic hydrocarbons in products such as coal tar and asphalt, which are used in construction and road paving .

Research into the interactions of benzo(b)fluoranthene with other chemicals has highlighted its reactivity with various radicals and its tendency to form adducts with biological molecules. Studies have shown that particulate forms of benzo(b)fluoranthene can react with nitrogen oxides in the atmosphere, influencing its environmental fate and potential health effects . Additionally, investigations into its interactions within biological systems have revealed pathways for metabolic activation that may lead to increased toxicity.

Benzo(b)fluoranthene belongs to a broader class of polycyclic aromatic hydrocarbons. Here are some similar compounds:

Compound NameMolecular FormulaNotable Characteristics
Benzo(a)pyreneC18H12Known carcinogen; prevalent in tobacco smoke
PyreneC16H10Less toxic; found in coal tar
PhenanthreneC14H10Used in organic synthesis; lower toxicity than PAHs
Benzo(k)fluorantheneC20H12Similar structure; also considered a carcinogen

Uniqueness of Benzo(b)fluoranthene:

  • Structure: The unique arrangement of five fused rings distinguishes it from other PAHs.
  • Toxicity Profile: It exhibits specific carcinogenic properties that vary from those of other similar compounds.
  • Environmental Persistence: Its low volatility and solubility contribute to its long-term presence in contaminated sites compared to other PAHs that may degrade more rapidly.

Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992)
COLOURLESS CRYSTALS.
Needles or yellow fluffy powder.

Color/Form

Needles from benzene
Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

XLogP3

6.4

Boiling Point

481 °C

LogP

5.78 (LogP)
log Kow = 5.78
6.12

Melting Point

325 to 329 °F (NTP, 1992)
168.0 °C
168.4 °C
168 °C
325-329°F

UNII

FJO154KG1X

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Benzo(b)fluoranthene is a colorless needle. It is very insoluble in water. It is a member of a group of chemicals called polyaromatic hydrocarbons (PAHs). Benzo(b)fluoranthene is a substance that occurs as a result of incomplete burning. It is found in coal, oil and gas. It is found in cigarette smoke, automobile exhaust, plant oils, and grilled and smoked meat and fish. USE: There is no commercial production of benzo(b)fluoranthene with the exception of purification of the compound for laboratory research purposes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in benzo(b)fluoranthene from the air or have direct skin contact. The general population may be exposed by breathing in tobacco smoke, exhaust or smoke from other sources (e.g., forest fires). The general population may also be exposed to benzo(b)fluoranthene when eating grilled and smoked meat and fish as well as when eating food prepared with some plant oils. Drinking water may also be a minor route of exposure. If benzo(b)fluoranthene is released to the environment, it will be in or on particles that eventually fall to the ground. It will be broken down in air by reaction with hydroxyl radicals and by sunlight. It will not volatilize into air from soil and water surfaces. It is not expected to move through soil. It will be only slowly broken down by microorganisms, and is expected to build up in fish. RISK: Data on the potential for benzo(b)fluoranthene alone to produce toxic effects in humans were not available. Several studies have shown increased mortality due to lung cancer in workers exposed to mixtures of PAHs, including benzo(a)pyrene, chrysene, benz(a)anthracene, benzo(b)fluoranthene, and dibenz(a,h)anthracene, such as coke oven emissions, roofing-tar emissions, and cigarette smoke. However, the contribution of benzo(b)fluoranthene to the carcinogenicity of the mixtures cannot be determined. Impaired sperm production was observed in male offspring of laboratory mice exposed to low levels of benzo(b)fluoranthene during pregnancy. No additional data on the potential for benzo(b)fluoranthene to cause general toxicity, birth defects, or reproductive effects in laboratory animal were available. Skin tumors were observed in laboratory animals following repeated skin application over time. Lung and liver tumors were observed in laboratory animals following repeated injections of benzo(b)fluoranthene. Lung tumors were also observed in laboratory animals following direct implantation of benzo(b)fluoranthene into the lungs. The International Agency for Research on Cancer program determined that benzo(b)fluoranthene is possibly carcinogenic to humans, the U.S. National Toxicology Program 14th Report on Carcinogens determined that benzo(b)fluoranthene was reasonably anticipated to be a human carcinogen, and the U.S. EPA IRIS program determined that benzo(b)fluoranthene is a probable human carcinogen. These determinations were all based on a lack of human cancer data, but sufficient evidence of carcinogenicity in laboratory animals. (SRC)

Pharmacology

Benzo[b]fluoranthene is a colorless, aromatic hydrocarbon consisting of five fused rings and formed by the incomplete burning of organic matter. Benzo(b)fluoranthene is primarily found in gasoline exhaust, tobacco and cigarette smoke, coal tar, soot, amino acids and fatty acid pyrolysis products. This substance is used only for research purposes. Benzo(b)fluoranthene is reasonably anticipated to be a human carcinogen. (NCI05)

Vapor Pressure

5.00e-07 mmHg
5.0X10-7 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

205-99-2

Wikipedia

Benzo[b]fluoranthene

Biological Half Life

281.97 Days

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

Benzo(b)fluoranthene occurs ubiquitously in products of incomplete combustion; it also occurs in fossil fuels.
PAHs are a group of chemicals that are formed during the incomplete burning of coal, oil, gas, wood, garbage, or other organic substances, such as tobacco and charbroiled meat. There are more than 100 different PAHs. PAHs generally occur as complex mixtures (for example, as part of combustion products such as soot), not as single compounds. PAHs usually occur naturally, but they can be manufactured as individual compounds for research purposes; however, not as the mixtures found in combustion products. ... Others are contained in asphalt used in road construction. They can also be found in substances such as crude oil, coal, coal tar pitch, creosote, and roofing tar. They are found throughout the environment in the air, water, and soil. They can occur in the air, either attached to dust particles or as solids in soil or sediment. /Polycyclic aromatic hydrocarbons/

Analytic Laboratory Methods

Method: NIOSH 5515, Issue 2; Procedure: gas chromatography, capillary column, flame ioniaztion detection; Analyte: benzo(b)fluoranthene; Matrix: air; Detection Limit: 0.3 - 0.5 ug /sample.
Method: NIOSH 5506, Issue 3; Procedure: high performance liquid chromatography with fluorescence detection; Analyte: benzo(b)fluoranthene; Matrix: air; Detection Limit: 0.0030 - 0.20 ug/sample.
Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: benzo(b)fluoranthene; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 11 ug/L.
Method: EPA-EAD 610; Procedure: high performance liquid chromatography with ultraviloet and fluoresence detectors or gas chromatography with flame ionization detector; Analyte: benzo(b)fluoranthene; Matrix: municipal and industrial discharges; Detection Limit: 0.018 ug/L.
For more Analytic Laboratory Methods (Complete) data for BENZO(B)FLUORANTHENE (42 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry in the selected ion monitoring (SIM) mode; Analyte: benzo(k)fluoranthene; Matrix: marine animal tissues; Detection Limit: 4 ng/g.
Twelve polycyclic aromatic hydrocarbons (PAH) (including benzo(b)fluoranthene) have been analyzed in blood & skin oil collected from roofing workers. The analytical technique utilized reverse phase high performance liquid chromatography (HPLC) for separation of individual polycyclic aromatic hydrocarbons, with fluorescence detection, which is sensitive & specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbons, designed to provide a fraction enriched in polycyclic aromatic hydrocarbons & free from the biologic matirx. Sample extracts, in 0.5 ml hexane, were applied to a silica gel column (0.8X10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 ml hexane fraction was discarded, & a second fraction of 13 ml cyclohexane was collected & concentrated under dry nitrogen to about 0.1 ml. Limit of detection for benzo(b)fluoranthene in skin oil was 5 pg.
Twelve polycyclic aromatic hydrocarbons (PAH) have been analyzed /by high perfomance liquid chromatography/ in blood and skin oil collected from roofing workers. The analytical technique utilized reverse phase high performance liquid chromatography (HPLC) for separation of individual PAH, with fluorescence detection, which is sensitive and specific. A specific sample cleanup was employed prior to measurement of polycyclic aromatic hydrocarbon, designed to provide a fraction enriched in PAH & free from the biologic matirx. Sample extracts, in 0.5 mL hexane, were applied to a silica gel column (0.8X10 cm, 1.4 g) topped with 0.5 cm sodium sulfate. A 4 mL hexane fraction was discarded, and a second fraction of 13 mL cyclohexane was collected and concentrated under dry nitrogen to about 0.1 mL. In six serum samples, the polycyclic aromatic hydrocarbons were below the limit of detection (1-60 pg/mL). /Polycyclic aromatic hydrocarbons/
High resolution glass capillary gas chromatography was used for the detection of polycyclic aromatic hydrocarbons (PAH) in mussels (Mytilus edulis) collected outside an electrochemical plant which discharged waste directly to the sea. SE-54 was the best stationary phase with respect to separation efficiency, column bleeding and long-term stability. Marine sediments outside the electrochemical plant contained 19 PAH, and mussels and horse mussels (Modiolus modiolue) from a polluted fiord contained 15 and 11, respectively. /Polycyclic aromatic hydrocarbons/
GLC and GLC-mass spectrometry methods were developed for the analysis of avian tissues for 16 hydrocarbons. Mechanical extraction with pentane was followed by clean-up on florisil and silicar. The method was applied to the analysis of liver, kidney, fat and brain tissue of mallard ducks (Anas platyrohynchos) fed a mixture of hydrocarbons. /Polycyclic aromatic hydrcarbons/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.[Sigma-Aldrich; Safety Data Sheet for Benzo
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The current studies investigate whether synergistic or antagonistic interactions in the upregulation of CYP1 activity occur in binary mixtures of polycyclic aromatic hydrocarbons (PAHs) involving benzo[a]pyrene and five other structurally diverse PAHs of varying carcinogenic activity. Precision-cut rat liver slices were incubated with benzo[a]pyrene alone or in combination with a range of concentrations of a second PAH, and ethoxyresorufin O-deethylase, CYP1A1 and CYP1B1 mRNA levels determined. Concurrent incubation of benzo[a]pyrene with either dibenzo[a,h]anthracene or fluoranthene in liver slices led to a synergistic interaction, at least at low concentrations, in that ethoxyresorufin O-deethylase activity was statistically higher than the added effects when the slices were incubated with the individual compounds. In contrast, benzo[b]fluoranthene and, at high doses only, dibenzo[a,l]pyrene gave rise to antagonism, whereas 1-methylphenanthrene had no effect at all concentrations studied. When CYP1A1 mRNA levels were monitored, benzo[b]fluoranthene gave rise to an antagonistic response when incubated with benzo[a]pyrene, whereas all other compounds displayed synergism, with 1-methylphenathrene being the least effective. A similar picture emerged when CYP1B1 mRNA levels were determined, though the effects were less pronounced. In conclusion, it has been demonstrated that the benzo[a]pyrene-mediated upregulation of CYP1, at the mRNA and activity levels, is synergistically and antagonistically modulated by other PAHs.
Although exposure to polycyclic aromatic hydrocarbons (PAHs) occurs mostly through mixtures, hazard and risk assessment are mostly based on the effects caused by individual compounds. The objective of the current study was to investigate whether interactions between PAHs occur, focusing on gene expression (as measured by cDNA microarrays) and DNA adduct formation. The effects of benzo[a]pyrene or dibenzo[a,h]anthracene (DB[a,h]A) alone and in binary mixtures with another PAH (DB[a,h]A, benzo[b]fluoranthene, fluoranthene or dibenzo[a,l]pyrene) were investigated using precision-cut rat liver slices. All compounds significantly modulated the expression of several genes, but overlap between genes affected by the mixture and by the individual compounds was relatively small. All mixtures showed an antagonistic response on total gene expression profiles. Moreover, at the level of individual genes, mostly antagonism was evident, with additivity and synergism observed for only a few genes. As far as DNA adduct formation is concerned, the binary mixtures generally caused antagonism. The effects in liver slices suggest a lower carcinogenic potency of PAH mixtures than estimated based on additivity of individual compounds.
Research on the toxicological mechanisms of polycyclic aromatic hydrocarbons (PAHs) deemed carcinogenic and noncarcinogenic has mostly been developed for individual compounds even though, in the environment, PAHs invariably occur in mixtures. The present work aimed at understanding the interaction effects of two model PAHs, the potentially carcinogenic benzo[b]fluoranthene (B[b]F) and the noncarcinogenic phenanthrene (Phe) to a marine fish (the sea bass Dicentrarchus labrax). The study endeavoured an ecologically-relevant scenario with respect to concentrations and contaminant matrix, sediments, which are the main reservoirs of these substances in the environment, due to their hydrophobic nature. For the purpose, 28-day laboratorial bioassays with spiked sediments (with individual and combined PAHs at equitoxic concentrations) were conducted. Genotoxicity was determined in peripheral blood through the "Comet" assay and by scoring erythrocytic nuclear abnormalities (ENA). The results showed that exposure to either PAHs induced similar levels of DNA strand breaks, although without a clear dose- or time-response, likely due to the low concentrations of exposure and potential shits in PAH bioavailability during the assays. However, clastogenic/aneugenic lesions were only observed in fish exposed to B[b]F-spiked sediments. Conversely, the combination assays revealed a supra-additive effect especially at chromosome level, linked to concentrations of PAHs in water. A decrease in DNA-strand breakage was observed over time during all assays, revealing some ability of fish to cope with this DNA lesion. Overall, the findings show that low-moderate concentrations of sediment-bound mixed PAHs may significantly increase the hazard of mutagenesis even when the individual concentrations indicate low risk, especially considering that chromosome-level damage is unlikely to be repaired, leading to the fixation of DNA lesions upon prolonged exposures.
Polycyclic aromatic hydrocarbons (PAHs) are priority environmental mutagens and carcinogens that occur in the aquatic environment as mixtures rather than the individual compounds for which guidelines are issued. The present work aimed at understanding the interaction effects between carcinogenic and non-carcinogenic PAHs in a model marine fish (Dicentrarchus labrax) in realistic scenarios. Laboratory assays under ecologically-relevant parameters were conducted for 28 days with sediments spiked with low-moderate concentrations (250-800 ng/g) of two model PAHs, phenanthrene (non-carcinogenic) and benzo[b]fluoranthene (carcinogenic to experimental animals). Both PAHs induced hepatic histopathological changes that indicate metabolic failure and inflammation, especially in animals exposed to mixtures. Phenanthrene elicited biochemical changes better related to oxidative stress (lipid peroxidation, glutathione and glutathione S-transferase activity) and CYP function, whereas B[b]F disrupted metabolic responses and defenses to toxicological challenge. Conversely, mixed PAHs yielded lesions and responses that, altogether, are compatible with the AHR dependent pathway (the basis of PAH mutagenicity), potentially generating supra-additive effects. Nonetheless, the low, ecologically-relevant, concentrations of PAHs diluted dose and time-response relations. Overall, although seemingly predicting the risk of individual PAHs, environmental guidelines may not apply to mixtures by underestimating adverse effects, which calls for a redefinition of standards when determining the true risk of toxicants under realistic circumstances.
Exposure to polycyclic aromatic hydrocarbons (PAHs) always involves complex mixtures that may induce synergistic or antagonistic effects on the genotoxic properties and make risk assessment more difficult. In this study, we evaluated how particulate PAHs modulated the formation of DNA damage induced by carcinogenic benzo[a]pyrene (B[a]P). Single strand breaks and alkali labile sites, as well as BPDE-N2-dGuo DNA adducts were measured in the competent HepG2 cells by Comet assay and HPLC-tandem mass spectrometry, respectively. B[a]P, alone or in binary mixture with other PAHs (1 uM each), led to low amounts of strand breaks. In contrast, formation of BPDE-N2-dGuo adducts was significant and found to be enhanced in HepG2 co-treated for 14 hr by B[a]P in the presence of either benzo[b]fluoranthene (B[b]F), dibenz[a,h]anthracene (DB[a,h]A) or indeno[1,2,3-cd]pyrene (IP). Opposite results were obtained with benzo[k]fluoranthene (B[k]F). The same observations were made when cells were pre-incubated with PAH before incubation with B[a]P. These results show that the interactions between PAHs are not direct competition reactions. Emphasis was then placed on the modulation of B[a]P-induced DNA damage by B[b]F and B[k]F. No difference in the time-course formation of DNA damage was observed. However, dose-response relationship differed between these two PAHs with a concentration-dependent inhibition of BPDE-N2-dGuo DNA by B[k]F whereas a constant level of potentiation for B[b]F was observed for concentrations higher than 1 uM. Altogether, these results show that the genotoxicity of B[a]P in binary mixtures with other carcinogenic PAH may be modulated. In such cases, a potentiation of BPDE-N2-dGuo adduct formation is most often observed with exception of B[k]F. Several biological mechanisms may account for these observations, including binding of PAHs to the Ah receptor (AhR), their affinity toward CYP450 and competition for metabolism. These different interactions have to be considered when addressing the intricate issue of the toxicity of mixtures.

Stability Shelf Life

Stable under recommended storage conditions.[Sigma-Aldrich; Safety Data Sheet for Benzo

Dates

Modify: 2023-08-15

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